molecular formula C7HBrF5I B12855298 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride

5-Bromo-2,4-difluoro-3-iodobenzotrifluoride

Cat. No.: B12855298
M. Wt: 386.88 g/mol
InChI Key: JHPMAGUDKAFNID-UHFFFAOYSA-N
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Description

5-Bromo-2,4-difluoro-3-iodobenzotrifluoride is an organic compound with the molecular formula C7HBrF5I It is a halogenated aromatic compound, characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride typically involves halogenation reactions. One common method includes the bromination, fluorination, and iodination of a benzotrifluoride precursor. The reaction conditions often involve the use of specific catalysts and solvents to achieve the desired substitution pattern on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced reactors and controlled environments to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,4-difluoro-3-iodobenzotrifluoride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzotrifluorides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

5-Bromo-2,4-difluoro-3-iodobenzotrifluoride has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2,4-difluoro-3-iodobenzotrifluoride involves its interaction with specific molecular targets. The halogen atoms can form strong interactions with various functional groups, influencing the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and van der Waals interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2,4-difluoro-3-iodobenzotrifluoride is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple halogen atoms on the benzene ring enhances its potential for diverse chemical transformations and applications .

Properties

Molecular Formula

C7HBrF5I

Molecular Weight

386.88 g/mol

IUPAC Name

1-bromo-2,4-difluoro-3-iodo-5-(trifluoromethyl)benzene

InChI

InChI=1S/C7HBrF5I/c8-3-1-2(7(11,12)13)4(9)6(14)5(3)10/h1H

InChI Key

JHPMAGUDKAFNID-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Br)F)I)F)C(F)(F)F

Origin of Product

United States

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